Pyridine, 4-(methylthio)-3-nitro-
Description
Academic Significance of Functionalized Pyridine (B92270) Scaffolds in Organic Chemistry
Functionalized pyridine scaffolds are of immense academic and practical interest in organic chemistry. apolloscientific.co.ukbldpharm.com The pyridine ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, imparts unique properties to molecules. nih.govchemicalbook.com The nitrogen atom introduces a dipole moment, alters the ring's reactivity, improves water solubility, and provides a site for hydrogen bonding, all of which are critical attributes in fields like drug discovery and materials science. bldpharm.comabertay.ac.uk
The strategic placement of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties. nih.gov This modularity makes pyridines "privileged scaffolds," meaning they are capable of binding to a wide range of biological targets. naarini.comamadischem.com Consequently, pyridine derivatives are integral components of numerous FDA-approved drugs, agrochemicals, and catalysts. nih.govnaarini.comsciencemadness.org The ability to easily convert them into different functional derivatives makes them versatile building blocks for synthesizing more complex molecular architectures. bldpharm.com
Historical Context of Nitropyridine and Thioether-Substituted Pyridine Research
The study of nitropyridines has a long history, driven by the powerful activating nature of the nitro group. The electron-withdrawing properties of the nitro group make the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult for the electron-rich pyridine ring. wikipedia.org Historically, the nitration of pyridine itself was challenging, requiring harsh conditions. bldpharm.com However, the development of more effective nitration methods, such as those using dinitrogen pentoxide, has made a wide range of nitropyridines more accessible for study. researchgate.net Research has shown that the nitro group is not just an activating group but can also be an effective leaving group in SNAr reactions, providing a versatile route to further functionalization. mdpi.comguidechem.com
Thioether-substituted pyridines, on the other hand, have been explored for their unique chemical reactivity and biological profiles. The sulfur atom of a thioether can be oxidized to sulfoxides and sulfones, creating new functional handles. sigmaaldrich.com In medicinal chemistry, thioether linkages are common in various therapeutic agents. The synthesis of thioether-substituted pyridines often involves the reaction of a halogenated pyridine with a thiol or thiolate salt, a classic example of nucleophilic substitution. abertay.ac.uk The combination of a thioether and a nitro group on the same pyridine ring, as in the title compound, creates a molecule with a rich and complex reactivity profile.
Current Research Trajectories for Pyridine, 4-(methylthio)-3-nitro- in Contemporary Synthesis
While specific research focused exclusively on Pyridine, 4-(methylthio)-3-nitro- is not extensively documented in dedicated publications, its synthesis and potential applications can be understood from established chemical principles and research on analogous structures. The primary route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, most notably 4-chloro-3-nitropyridine (B21940).
The reaction of 4-chloro-3-nitropyridine with a sulfur nucleophile like sodium thiomethoxide is a highly efficient and predictable method for synthesizing Pyridine, 4-(methylthio)-3-nitro-. wikipedia.orgresearchgate.net The chloro group at the 4-position is activated towards substitution by the powerful electron-withdrawing nitro group at the 3-position. This activation makes the reaction proceed under relatively mild conditions.
Table 1: Plausible Synthesis of Pyridine, 4-(methylthio)-3-nitro-
| Reactant | Reagent | Expected Product | Reaction Type |
|---|
Current research trajectories for compounds of this class focus on their utility as synthetic intermediates. The nitro group can be reduced to an amino group, which can then be diazotized or acylated, opening up a vast chemical space for derivatization. The thioether moiety can be selectively oxidized to a sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and can serve as a key functional group in biologically active molecules.
Overview of Key Academic Disciplines Intersecting with Research on Pyridine, 4-(methylthio)-3-nitro-
The chemical nature of Pyridine, 4-(methylthio)-3-nitro- places it at the intersection of several key academic disciplines:
Medicinal Chemistry: 3-Nitropyridine (B142982) analogues have been investigated as potent anti-cancer agents that target microtubules. nih.gov The presence of both a nitro group and a thioether offers opportunities for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes where substituted pyridines have shown activity. abertay.ac.uk
Agrochemical Science: Many pesticides and herbicides are based on heterocyclic scaffolds. nih.gov The specific combination of functional groups in this molecule could be explored for developing new agrochemicals with novel modes of action.
Materials Science: Pyridine derivatives are used in the development of functional materials such as dyes and ligands for organometallic complexes. bldpharm.com The electronic properties imparted by the nitro and methylthio groups could make this compound or its derivatives interesting candidates for electronic or optical materials.
Synthetic Methodology: The study of the reactivity of polysubstituted pyridines like this one contributes to a deeper understanding of fundamental organic reaction mechanisms, particularly nucleophilic aromatic substitution and the directing effects of multiple substituents on an aromatic ring. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
4-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-2-3-7-4-5(6)8(9)10/h2-4H,1H3 |
InChI Key |
UEYHYFBMVUCSQM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 4 Methylthio 3 Nitro
Strategic Approaches to the Regioselective Synthesis of 3-Nitro-4-thiomethylpyridines
The successful synthesis of the target molecule hinges on the ability to introduce substituents at specific positions of the pyridine (B92270) ring, often in a stepwise manner.
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings like pyridine. youtube.com The presence of an electron-withdrawing group, such as a nitro group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. stackexchange.comvaia.com In the context of synthesizing "Pyridine, 4-(methylthio)-3-nitro-", a common strategy involves the reaction of a 4-halo-3-nitropyridine precursor with a sulfur nucleophile, such as sodium thiomethoxide.
The mechanism proceeds through the addition of the nucleophile to the aromatic ring, forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom and the nitro group. stackexchange.comyoutube.com Subsequent elimination of the halide leaving group restores the aromaticity of the pyridine ring, yielding the desired 4-(methylthio)-3-nitropyridine. The reactivity of the leaving group in these SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov
A key precursor for this pathway is a 4-halo-3-nitropyridine. The synthesis of such precursors can be challenging due to the directing effects of the pyridine nitrogen, which generally favors electrophilic substitution at the 3- and 5-positions. researchgate.net However, specific strategies, which will be discussed later, can be employed to achieve the necessary 4-halo-3-nitro substitution pattern.
An alternative SNAr approach involves the displacement of the nitro group itself. The nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing substituents. researchgate.net Research has shown that in some cases, the nucleofugicity of the nitro group can rival or even exceed that of fluorine. researchgate.net
Table 1: Key Features of SNAr Pathways for Thioether Introduction
| Feature | Description |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Nucleophile | Sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) with a base |
| Precursor Requirement | 4-substituted pyridine with a good leaving group (e.g., halogen or nitro group) at the 4-position and a nitro group at the 3-position. |
| Mechanism | Addition of the sulfur nucleophile to form a resonance-stabilized Meisenheimer complex, followed by elimination of the leaving group. stackexchange.com |
| Driving Force | Restoration of aromaticity and the formation of a stable product. youtube.com |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting lithiated intermediate can then be quenched with a suitable electrophile to introduce a desired functional group.
In the synthesis of "Pyridine, 4-(methylthio)-3-nitro-", DoM can be envisioned for the introduction of either the nitro group or a precursor to the thioether. For instance, a pyridine bearing a directing group at the 4-position, such as a methoxy (B1213986) or an amide group, could be subjected to ortho-lithiation at the 3-position. harvard.edu Quenching this lithiated species with a nitrating agent would install the nitro group at the desired C-3 position. However, direct lithiation of pyridine itself can be complicated by the addition of the organolithium reagent to the pyridine ring. harvard.edu The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can mitigate this issue. uwindsor.ca
Alternatively, a 3-substituted pyridine with a suitable directing group could be used to direct metalation to the 4-position, followed by quenching with an electrophilic sulfur source to introduce the methylthio group. The choice of directing group is crucial, and their relative directing abilities have been established through competition experiments. uwindsor.ca
Recent advancements have also demonstrated meta-nitration of arenes bearing ortho/para directing groups through a one-pot iridium-catalyzed C-H borylation followed by a copper(II)-catalyzed transformation of the resulting boronate ester into the corresponding nitroarene. nih.gov This method provides regioselective access to nitro derivatives of π-electron-deficient heterocycles like pyridine. nih.gov
The construction of the substituted pyridine ring itself through cycloaddition reactions offers another strategic avenue. These methods build the heterocyclic core with the required functionalities already in place or in a form that can be easily converted.
Inverse-electron-demand Diels-Alder reactions are particularly useful for pyridine synthesis. acsgcipr.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to form the pyridine ring. acsgcipr.org By choosing appropriately substituted triazine and dienophile partners, it is possible to construct a pyridine ring with the desired 3-nitro and 4-thiomethyl (or precursor) substituents.
Merged cycloaddition/cycloreversion processes using 1,4-oxazinone precursors have also emerged as a reliable method for preparing highly substituted pyridines. nih.gov These oxazinones can be prepared from acetylene (B1199291) dicarboxylates and β-amino alcohols and react with alkynes in a tandem cycloaddition/cycloreversion sequence to yield substituted pyridines. nih.gov
Furthermore, [4+2] cycloaddition reactions are a cornerstone of organic synthesis for forming six-membered rings. rsc.orgnih.gov While less common for the direct synthesis of this specific compound, the development of novel diene and dienophile systems could potentially lead to a convergent synthesis of "Pyridine, 4-(methylthio)-3-nitro-". For instance, a diene incorporating the nitro group could react with a dienophile containing the methylthio group, or vice versa.
Precursor Compounds and Starting Materials in Synthetic Routes
The availability and reactivity of precursor compounds are critical factors in the successful synthesis of "Pyridine, 4-(methylthio)-3-nitro-". Halogenated pyridines and pyridine N-oxides are two major classes of starting materials that play pivotal roles in the synthetic sequences.
Halogenated pyridines are versatile intermediates in pyridine chemistry, as the halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions. nih.govchemrxiv.org For the synthesis of our target molecule, a 4-halo-3-nitropyridine is a key precursor for the SNAr introduction of the methylthio group.
The synthesis of 3-halopyridines can be challenging. nih.govchemrxiv.org However, recent methods have been developed for the highly regioselective 3-halogenation of pyridines through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. nih.govchemrxiv.orgchemrxiv.org This process is tolerant of a range of functional groups and can be applied to complex pyridine structures. nih.govchemrxiv.org
Once the 4-halo-3-nitropyridine is obtained, its reaction with a sulfur nucleophile, as described in section 2.1.1, provides a direct route to "Pyridine, 4-(methylthio)-3-nitro-". The reactivity of the halogen in the SNAr reaction is an important consideration, with 4-fluoropyridines generally being the most reactive. nih.gov
Pyridine N-oxides are highly valuable precursors in pyridine chemistry due to their unique reactivity. scripps.edu The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, particularly at the 2- and 4-positions. scripps.eduresearchgate.net
Nitration of pyridine N-oxide occurs readily at the 4-position to yield 4-nitropyridine-N-oxide. researchgate.netoc-praktikum.de This is in stark contrast to the direct nitration of pyridine, which is difficult and gives low yields of the 3-nitro product. researchgate.netresearchgate.net The 4-nitropyridine-N-oxide is a versatile intermediate. The nitro group can be displaced by various nucleophiles, and the N-oxide can be subsequently deoxygenated to afford the corresponding 4-substituted pyridine. researchgate.net
For the synthesis of "Pyridine, 4-(methylthio)-3-nitro-", a potential route could involve the nitration of a 3-substituted pyridine N-oxide. For example, nitration of 3-methylpyridine-1-oxide yields 3-methyl-4-nitropyridine-1-oxide. orgsyn.org This highlights that the substituent on the pyridine N-oxide can influence the position of nitration. The synthesis of 4-nitropyridine (B72724) can also be achieved from 3-chloro-2-methylpyridine (B1302946) N-oxide, which upon nitration and further transformations can lead to functionalized pyridines. prepchem.com
Furthermore, pyridine N-oxides can be used to introduce other functionalities. For example, addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org This diverse reactivity makes pyridine N-oxides crucial starting materials for the synthesis of complex pyridine derivatives.
Table 2: Key Precursor Compounds
| Precursor Class | Role in Synthesis | Relevant Transformations |
| Halogenated Pyridines | Substrates for SNAr reactions to introduce the thioether group. | Nucleophilic substitution of the halogen with a sulfur nucleophile. youtube.com |
| Pyridine N-Oxides | Activated precursors for regioselective nitration at the 4-position. | Nitration to form 4-nitropyridine-N-oxides, followed by nucleophilic substitution and deoxygenation. researchgate.netoc-praktikum.de |
Nitration Reagents and Conditions for 3-Position Functionalization
The introduction of a nitro group at the 3-position of a 4-substituted pyridine ring is a challenging synthetic transformation. The pyridine nucleus is inherently electron-deficient, a characteristic exacerbated by the protonation of the ring nitrogen under the strongly acidic conditions typical of electrophilic aromatic substitution. acs.orgvaia.com This deactivation renders the pyridine ring significantly less reactive than benzene (B151609), often requiring harsh reaction conditions that can lead to low yields and ring oxidation. quora.com For the specific case of 4-(methylthio)pyridine (B1329834), the sulfur-containing substituent is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho-positions (positions 3 and 5).
Conventional nitrating mixtures, such as nitric acid in concentrated sulfuric acid, are often employed but can be too aggressive. For instance, the nitration of some substituted pyridines requires elevated temperatures, such as 95-110°C, to proceed effectively. youtube.comguidechem.com
A more refined and effective strategy for the 3-nitration of pyridines involves a two-step procedure developed by Bakke. This method utilizes dinitrogen pentoxide (N₂O₅) as the nitrating agent in an organic solvent, which forms an N-nitropyridinium salt intermediate. Subsequent treatment of this intermediate with a sulfur-based reducing agent, such as aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide, leads to the formation of the 3-nitropyridine (B142982) derivative. researchgate.netntnu.no This procedure is particularly effective for 4-substituted pyridines, proceeding through a proposed acs.orgresearchgate.net sigmatropic shift of the nitro group from the nitrogen to the C-3 position. ntnu.no
Another approach involves the use of nitric acid in conjunction with trifluoroacetic anhydride (TFAA). researchgate.netrsc.org This system generates a potent nitrating species in situ under conditions that can be more controlled than traditional mixed acids. The reaction typically involves adding the pyridine substrate to a chilled solution of nitric acid in TFAA. researchgate.net
Alternative, less common nitrating reagents have also been explored for pyridines, such as N-nitrosaccharin activated by Lewis acids, although their application to substrates like 4-(methylthio)pyridine is not extensively documented. youtube.com
Table 1: Comparison of Nitration Reagents for Pyridine Derivatives
| Nitrating Reagent/System | Typical Substrate | Conditions | Product Position | Reference |
|---|---|---|---|---|
| KNO₃ / Fuming H₂SO₄ | Pyridine | 330°C | 3-Nitro | acs.org |
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Amino-4-methylpyridine | <10°C then 95°C | 3- and 5-Nitro | guidechem.com |
| Dinitrogen Pentoxide (N₂O₅), then NaHSO₃ | Pyridine & Substituted Pyridines | Room Temperature | 3-Nitro | ntnu.no |
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of Pyridine, 4-(methylthio)-3-nitro- with high yield and purity hinges on the careful optimization of several reaction parameters and the implementation of effective isolation techniques.
The choice of solvent plays a critical role in the nitration of pyridines, influencing both the reaction rate and the regioselectivity. In the N₂O₅/bisulfite method, the initial reaction to form the N-nitropyridinium intermediate is typically carried out in an inert organic solvent. Dichloromethane and nitromethane (B149229) have been successfully employed for this step. ntnu.no These solvents are chosen for their ability to solubilize the reactants and for their inertness under the reaction conditions.
For the subsequent rearrangement step, a mixed solvent system is often optimal. A modified procedure calls for pouring the N-nitropyridinium salt slurry into a solution of sodium bisulfite dissolved in a methanol (B129727)/water (3:1) mixture. ntnu.no The presence of a protic solvent like methanol can facilitate the dissolution of the bisulfite salt and influence the stability of the charged intermediates, thereby enhancing the efficiency of the nitro-group migration. The polarity of the solvent can have a significant impact on the selectivity of functionalization in pyridine systems, as demonstrated in related sulfonylation reactions where changing the solvent altered the ratio of C4 to C2 isomers. researchgate.net While specific studies on 4-(methylthio)pyridine are limited, it is anticipated that solvent choice would be a key parameter in maximizing the yield of the desired 3-nitro isomer over the 5-nitro isomer.
Temperature control is paramount in nitration reactions, which are often highly exothermic. For the nitration of substituted pyridines using mixed acids, initial cooling (e.g., below 10°C) is common during the addition of reagents, followed by heating (e.g., 95°C) to drive the reaction to completion. guidechem.com In contrast, the N₂O₅-based methods are generally conducted under milder temperature conditions. The formation of the N-nitropyridinium salt can be performed at chilled temperatures, while the subsequent bisulfite-induced rearrangement typically proceeds efficiently at room temperature. ntnu.no Most nitration reactions are conducted at atmospheric pressure.
The stoichiometry of the reagents must be carefully controlled. In the Bakke procedure, the molar ratio of the pyridine substrate to N₂O₅ is a key factor. Furthermore, the amount of sodium bisulfite used in the second step has been a subject of optimization studies. Using approximately three equivalents of sodium bisulfite relative to the pyridine substrate was found to be effective in a modified protocol. ntnu.no Insufficient bisulfite may lead to incomplete reaction, while a large excess could complicate the workup procedure.
While many pyridine nitrations are performed using stoichiometric reagents, catalytic methods offer a promising avenue for improving efficiency and selectivity. The use of strong Lewis acids or superacids can activate the nitrating agent, but they also enhance the deactivation of the pyridine ring via N-protonation.
However, catalysis can be effective with milder nitrating agents. For example, the nitration of certain pyridines has been achieved using N-nitrosaccharin in the presence of Lewis acids. youtube.com More advanced strategies are emerging, such as the rhodium-catalyzed C-3 methylation of pyridines, which operates through a temporary dearomatization of the ring. nih.gov Although not a nitration, this demonstrates the principle of using transition metal catalysis to achieve functionalization at the otherwise unreactive C-3/C-5 positions.
For the synthesis of Pyridine, 4-(methylthio)-3-nitro-, exploring solid acid catalysts could be a viable strategy. These materials, such as zeolites or sulfated zirconia, could provide acidic sites to promote the reaction while potentially offering shape selectivity and easier separation, thus avoiding the issues of strong homogeneous acids.
Green Chemistry Principles Applied to Pyridine, 4-(methylthio)-3-nitro- Synthesis
Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%.
C₆H₇NS + HNO₃ → C₆H₆N₂O₂S + H₂O
Molecular Weight of Reactants:
4-(methylthio)pyridine (C₆H₇NS): 125.19 g/mol
Nitric Acid (HNO₃, as the source of the nitro group): 63.01 g/mol
Total: 188.20 g/mol
Molecular Weight of Products:
Pyridine, 4-(methylthio)-3-nitro- (C₆H₆N₂O₂S): 170.19 g/mol
Water (H₂O): 18.01 g/mol
Atom Economy Calculation:
Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (170.19 / 188.20) x 100 ≈ 90.4%
This calculation represents a highly idealized scenario. The actual reaction using N₂O₅ and NaHSO₃ involves multiple steps and byproducts (e.g., Na₂SO₄, H₂SO₄), which significantly lowers the practical atom economy. Traditional methods using sulfuric acid as a solvent have a much poorer atom economy due to the large excess of acid used.
Maximizing reaction efficiency involves achieving a high chemical yield with minimal waste. Modern approaches that contribute to higher efficiency include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often increase yields. nih.gov
Catalytic processes: Using catalysts, as discussed previously, avoids the use of stoichiometric reagents that end up as waste. google.com
2 Exploration of Alternative Reaction Media (e.g., Aqueous, Solvent-Free, Ionic Liquids)
The pursuit of more sustainable and environmentally benign chemical processes has led to the investigation of alternative reaction media for the synthesis of a wide range of organic compounds. While specific studies on the synthesis of Pyridine, 4-(methylthio)-3-nitro- in aqueous, solvent-free, or ionic liquid systems are not extensively documented in publicly available literature, the principles of green chemistry and existing research on related nucleophilic aromatic substitution (SNAr) reactions provide a strong basis for exploring these methodologies.
The most probable conventional synthesis for Pyridine, 4-(methylthio)-3-nitro- involves the reaction of a suitable precursor, such as 4-chloro-3-nitropyridine (B21940), with a source of the methylthiolate anion (CH₃S⁻), like sodium thiomethoxide. This is a classic SNAr reaction where the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack, facilitating the displacement of the chloro group.
The exploration of alternative media for this transformation focuses on replacing traditional volatile organic solvents (VOCs) with greener alternatives, potentially enhancing reaction rates, simplifying work-up procedures, and reducing environmental impact.
Aqueous Media
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While reactants in organic synthesis are often poorly soluble in water, techniques such as the use of phase-transfer catalysts (PTCs) or surfactants can overcome this limitation. For the synthesis of Pyridine, 4-(methylthio)-3-nitro- , conducting the reaction in an aqueous system could offer significant advantages. A process for synthesizing another nitropyridine derivative, 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine, utilizes water as a reaction solvent, and the mother liquor can be recycled, showcasing the potential for waste reduction. google.com In a hypothetical aqueous synthesis of Pyridine, 4-(methylthio)-3-nitro- , sodium thiomethoxide, being a salt, would be soluble in water. The challenge would lie in the solubility of 4-chloro-3-nitropyridine. A biphasic system with a PTC or the use of micellar catalysis could facilitate the reaction between the aqueous nucleophile and the organic substrate.
Solvent-Free Reactions
Solvent-free, or solid-state, reactions represent a highly efficient and environmentally friendly synthetic approach. These reactions are typically carried out by grinding the solid reactants together, sometimes with a catalytic amount of a liquid or solid support to facilitate the interaction. This method minimizes waste and can lead to shorter reaction times and different selectivity compared to solution-phase reactions. For the synthesis of Pyridine, 4-(methylthio)-3-nitro- , a solvent-free approach would involve mixing solid 4-chloro-3-nitropyridine with solid sodium thiomethoxide, possibly with gentle heating or mechanical grinding to initiate the reaction. The absence of a solvent simplifies product isolation, which would likely involve washing the solid residue to remove the sodium chloride byproduct.
Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered promising green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. ntnu.no They can dissolve a wide range of organic and inorganic compounds, and their unique solvent properties can influence reaction rates and selectivity. chemicalbook.com In the context of synthesizing Pyridine, 4-(methylthio)-3-nitro- , an ionic liquid could serve as an excellent medium for the SNAr reaction. Both 4-chloro-3-nitropyridine and the thiolate salt may exhibit good solubility in an appropriately chosen ionic liquid. The ionic nature of the medium could stabilize the charged intermediates in the SNAr mechanism, potentially accelerating the reaction. Furthermore, the product could be separated by extraction with a less polar solvent, and the ionic liquid could be recycled. Research on other reactions, such as the synthesis of energy conversion materials, highlights the potential of ionic liquids to enable syntheses that are difficult in conventional solvents. ntnu.no The use of ionic liquids in electrochemical applications also demonstrates their utility as reaction media.
The following table outlines a conceptual exploration of these alternative media for the synthesis of Pyridine, 4-(methylthio)-3-nitro- from 4-chloro-3-nitropyridine and sodium thiomethoxide.
Table 1: Conceptual Exploration of Alternative Media for the Synthesis of Pyridine, 4-(methylthio)-3-nitro-
| Reaction Medium | Hypothetical Conditions | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Aqueous | 4-chloro-3-nitropyridine, sodium thiomethoxide, water, optional Phase-Transfer Catalyst (PTC), room temperature to gentle heating. | Environmentally benign, non-flammable, simplified workup, potential for catalyst recycling. google.com | Low solubility of the pyridine substrate, potential for side reactions (hydrolysis), need for a PTC. |
| Solvent-Free | Solid 4-chloro-3-nitropyridine and sodium thiomethoxide mixed by grinding or with minimal heating. | Reduced solvent waste, high reaction efficiency, simple product isolation, potentially shorter reaction times. | Incomplete reaction due to poor mixing of solids, potential for localized overheating, limited to thermally stable reactants. |
| Ionic Liquids | 4-chloro-3-nitropyridine and sodium thiomethoxide in an imidazolium (B1220033) or phosphonium-based IL (e.g., [bmim]BF₄), stirring at a controlled temperature. | High solubility of reactants, enhanced reaction rates, potential for IL recycling, negligible volatility. ntnu.nochemicalbook.com | High cost of ionic liquids, potential for product isolation difficulties, viscosity may require higher temperatures. |
Chemical Reactivity and Transformation Mechanisms of Pyridine, 4 Methylthio 3 Nitro
Nucleophilic Substitution Reactions Involving the Methylthio Group
The pyridine (B92270) ring, particularly when substituted with a strong electron-withdrawing group like a nitro group, is activated towards nucleophilic aromatic substitution (SNAr). libretexts.org In Pyridine, 4-(methylthio)-3-nitro-, the methylthio group at the 4-position is a potential leaving group in such reactions.
Displacement by Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
The reaction of 4-substituted-3-nitropyridines with nitrogen nucleophiles like amines and hydrazines can lead to the displacement of the substituent at the 4-position. While specific studies on the displacement of the methylthio group in Pyridine, 4-(methylthio)-3-nitro- by amines and hydrazines are not extensively documented in the provided search results, the general reactivity patterns of similar compounds suggest this is a feasible transformation. For instance, in reactions involving 3-bromo-4-nitropyridine (B1272033), amines can displace the bromo group. clockss.org Furthermore, studies on the reactivity of hydrazines with various electrophiles show their significant nucleophilicity. researchgate.netnih.gov The reaction of 2,4-bis(dimethylamino)-5-nitropyrimidine with hydrazine (B178648) resulted in the selective displacement of the 4-dimethylamino group, highlighting the potential for substitution at the 4-position in related heterocyclic systems. oregonstate.edu
A competing reaction pathway that has been observed in the reaction of 3-bromo-4-nitropyridine with amines is nitro-group migration, where the nitro group shifts from the 4-position to the 3-position. clockss.org This phenomenon's occurrence would depend on the specific reaction conditions and the nature of the amine nucleophile.
| Reactant | Nucleophile | Potential Product(s) | Notes |
| Pyridine, 4-(methylthio)-3-nitro- | Amine (R-NH2) | Pyridine, 4-(R-amino)-3-nitro- | Displacement of the methylthio group. |
| Pyridine, 4-(methylthio)-3-nitro- | Hydrazine (N2H4) | Pyridine, 4-hydrazino-3-nitro- | Displacement of the methylthio group. |
Exchange Reactions with Oxygen or Sulfur Nucleophiles
The methylthio group can also be displaced by oxygen and sulfur nucleophiles. Reactions of nitropyridines with sulfur nucleophiles, such as thiols, have been shown to proceed readily, often under mild conditions. nih.gov For example, 2-methyl- and 2-styryl-3-nitropyridines react with thiolate anions to yield substitution products where the nitro group is displaced. nih.gov While this points to the lability of the nitro group, it also underscores the susceptibility of the nitropyridine system to nucleophilic attack by sulfur species.
In related systems, such as 3-nitro-5-halopyridines, the 3-nitro group was found to be a better leaving group than the halogen at the 5-position when reacted with anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov This suggests that in Pyridine, 4-(methylthio)-3-nitro-, the competition between the displacement of the methylthio group and the nitro group would be a key factor determining the reaction outcome.
Meisenheimer Complex Formation and Subsequent Transformations
The mechanism of nucleophilic aromatic substitution on electron-deficient aromatic rings, such as nitropyridines, typically proceeds through the formation of a Meisenheimer complex. wikipedia.orglibretexts.org This intermediate is a resonance-stabilized anionic adduct formed by the attack of the nucleophile on the aromatic ring. wikipedia.orglibretexts.org The stability of the Meisenheimer complex is a crucial factor in the reaction pathway. nih.gov
In the case of Pyridine, 4-(methylthio)-3-nitro-, a nucleophile would attack the carbon atom bearing the methylthio group (C-4), leading to the formation of a Meisenheimer complex. The negative charge would be delocalized over the pyridine ring and the nitro group. Subsequent loss of the methylthiolate anion would then yield the substitution product. libretexts.org The formation of stable Meisenheimer complexes has been observed in the reaction of 3-nitropyridine (B142982) with certain carbanions, in some cases being the isolated product. acs.org
Reactivity of the Nitro Group on the Pyridine Ring
The nitro group in Pyridine, 4-(methylthio)-3-nitro- is a key functional group that can undergo various transformations, including reduction and acting as a leaving group.
Reductive Transformations of the Nitro Group (e.g., to Amino, Hydroxylamino, Azoxy)
The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis. masterorganicchemistry.comwikipedia.org The nitro group can be reduced to various functional groups, including amino, hydroxylamino, and azoxy groups, depending on the reducing agent and reaction conditions. wikipedia.orgnih.gov
Common methods for the reduction of nitroarenes to amines include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH). masterorganicchemistry.comcommonorganicchemistry.com For substrates sensitive to acidic conditions, reagents like sodium sulfide (B99878) (Na₂S) can be employed. commonorganicchemistry.com The selective reduction of a nitro group in the presence of other reducible functional groups is often a synthetic challenge. However, reagents like tin(II) chloride (SnCl₂) are known for their mildness and can be used in such cases. researchgate.net In a study on nitropyridine derivatives, a tandem reduction of the nitro group and insertion of a methylthio group was observed using BF₃•SMe₂. The reduction of the nitro group in substituted nitropyridines to an amino group has been achieved in high yield. nih.gov
Partial reduction of the nitro group can lead to the formation of hydroxylamines or azoxy compounds. Aryl hydroxylamines can be obtained by using reagents like zinc dust in the presence of ammonium (B1175870) chloride or through catalytic reduction with specific catalysts. wikipedia.org The formation of azoxy compounds can occur under certain reductive conditions, often as a side product in the reduction to amines.
| Transformation | Reagent/Condition | Product |
| Nitro to Amino | H₂/Pd/C, Fe/HCl, SnCl₂ | Pyridine, 3-amino-4-(methylthio)- |
| Nitro to Hydroxylamino | Zn/NH₄Cl | Pyridine, 3-(hydroxylamino)-4-(methylthio)- |
| Nitro to Azoxy | (Specific conditions) | 4,4'-bis(methylthio)-3,3'-azoxypyridine |
Potential as a Leaving Group under Specific Conditions
While not a typical leaving group, the nitro group can be displaced in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups or under specific reaction conditions. In the context of nitropyridines, the 3-nitro group has been shown to be a viable leaving group. For example, in 3-nitro-5-halopyridines, the 3-NO₂ group is more readily substituted than a halogen at the 5-position by various nucleophiles. nih.gov This reactivity is attributed to the electron-deficient nature of the pyridine ring, which is further enhanced by the nitro group itself. nih.gov
The vicarious nucleophilic substitution (VNS) is a method that allows for the formal substitution of a hydrogen atom, but it proceeds via addition of a nucleophile to the nitro-activated ring followed by elimination. This highlights the ability of the nitro group to facilitate nucleophilic attack on the pyridine ring. chempanda.com In some instances, the nitro group itself can be displaced, especially by strong nucleophiles under forcing conditions.
Oxidation Reactions of the Methylthio Moiety
The sulfur atom in the methylthio group of "Pyridine, 4-(methylthio)-3-nitro-" is susceptible to oxidation, offering a pathway to synthesize the corresponding sulfoxides and sulfones.
The oxidation of aryl sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis. The presence of the electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the methylthio group towards oxidation. Studies on related aromatic sulfides bearing nitro groups have shown that the sulfur atom can be oxidized. nih.gov
Controlled oxidation to the sulfoxide (B87167) can typically be achieved using one equivalent of a mild oxidizing agent, while stronger oxidizing agents or an excess of the oxidant will lead to the corresponding sulfone. The specific reaction conditions would need to be carefully optimized to achieve selectivity for either the sulfoxide or the sulfone.
The mechanism of sulfide oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The rate of this reaction can be influenced by the electron density on the sulfur atom. The electron-withdrawing nature of the 3-nitro group would decrease the nucleophilicity of the sulfur atom in "Pyridine, 4-(methylthio)-3-nitro-", potentially making the oxidation more difficult compared to an unsubstituted 4-(methylthio)pyridine (B1329834).
Selectivity between the sulfoxide and sulfone is achieved by controlling the reaction stoichiometry and conditions. Once the sulfoxide is formed, it is generally less reactive towards further oxidation than the parent sulfide due to the electron-withdrawing nature of the sulfinyl group. However, with sufficient oxidizing power, the sulfone can be readily obtained.
| Starting Material | Product | Typical Oxidizing Agents |
| Pyridine, 4-(methylthio)-3-nitro- | Pyridine, 4-(methylsulfinyl)-3-nitro- | m-CPBA (1 eq.), H₂O₂ |
| Pyridine, 4-(methylthio)-3-nitro- | Pyridine, 4-(methylsulfonyl)-3-nitro- | m-CPBA (>2 eq.), KMnO₄ |
| Pyridine, 4-(methylsulfinyl)-3-nitro- | Pyridine, 4-(methylsulfonyl)-3-nitro- | m-CPBA, KMnO₄ |
Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core
The pyridine core of "Pyridine, 4-(methylthio)-3-nitro-" offers several sites for potential metal-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org
Recent advancements in cross-coupling chemistry have shown that nitroarenes can be used as coupling partners, where the nitro group itself is replaced. rhhz.net Palladium and copper catalysts have been effectively employed for such transformations. acs.orgnih.gov This opens up the possibility of replacing the nitro group at the C-3 position of "Pyridine, 4-(methylthio)-3-nitro-" with other functional groups.
Furthermore, if a halogen were introduced onto the ring, for example at the predicted C-5 position via electrophilic halogenation, this could serve as a handle for traditional cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. The feasibility and efficiency of these reactions would depend on the specific catalytic system and the electronic nature of the substituted pyridine. The presence of the sulfur atom in the methylthio group could potentially interfere with some metal catalysts, necessitating careful selection of the catalyst and ligands.
| Coupling Reaction Type | Potential Reaction Site | Catalyst Example | Potential Product |
| Denitrative Coupling | C-3 | Pd or Cu-based catalysts | 3-Aryl-4-(methylthio)pyridine |
| Suzuki Coupling (of a 5-halo derivative) | C-5 | Pd(PPh₃)₄ | 5-Aryl-4-(methylthio)-3-nitropyridine |
| Heck Coupling (of a 5-halo derivative) | C-5 | Pd(OAc)₂ | 5-Vinyl-4-(methylthio)-3-nitropyridine |
Suzuki, Heck, Sonogashira, and Stille Coupling Analogues with Pyridine, 4-(methylthio)-3-nitro-
While specific literature detailing the direct participation of Pyridine, 4-(methylthio)-3-nitro- in palladium-catalyzed cross-coupling reactions is not extensively documented, its potential for such transformations can be inferred from the well-established reactivity of related halo- and nitro-substituted pyridines. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. nih.govnih.gov
The general prerequisite for a substrate to participate in these coupling reactions is the presence of a suitable leaving group, typically a halide (I, Br, Cl) or a triflate. In the case of Pyridine, 4-(methylthio)-3-nitro-, a synthetic strategy would first involve the introduction of such a group onto the pyridine ring, for instance, through halogenation. Once functionalized, this hypothetical halo-analogue of Pyridine, 4-(methylthio)-3-nitro- could serve as a substrate in various coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govorganic-chemistry.org It is widely used for synthesizing biaryls and substituted aromatic compounds. For a hypothetical halo-substituted 4-(methylthio)-3-nitropyridine, a Suzuki coupling could be envisioned as follows:
Illustrative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|
This reaction would be valuable for introducing various aryl or heteroaryl substituents onto the pyridine core, enabling the synthesis of a diverse library of compounds. The efficiency of such a reaction would likely be influenced by the nature of the halogen and the electronic properties of the boronic acid.
Heck Coupling
The Heck reaction couples an organohalide with an alkene to form a substituted alkene, again using a palladium catalyst. nih.govorganic-chemistry.org This reaction is a powerful tool for the vinylation of aromatic and heteroaromatic rings.
Illustrative Heck Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|
This transformation would introduce an alkenyl group onto the pyridine ring, providing access to compounds with extended conjugation.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is a key method for the synthesis of arylalkynes.
Illustrative Sonogashira Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
|---|
This reaction would enable the introduction of an alkynyl moiety, a versatile functional group that can undergo further transformations.
Stille Coupling
The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide range of functional groups.
Illustrative Stille Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
Similar to the Suzuki coupling, the Stille reaction would be a viable method for creating new carbon-carbon bonds at the halogenated position of the pyridine ring.
C-S Bond Activation and Functionalization Strategies
The carbon-sulfur (C-S) bond in thioethers can be activated and cleaved by transition metal complexes, opening up avenues for further functionalization. nih.gov In the context of Pyridine, 4-(methylthio)-3-nitro-, the C(sp²)-S bond is a potential site for such reactions. This approach offers an alternative to the cross-coupling of a pre-functionalized halopyridine.
Transition-metal-catalyzed cross-coupling reactions involving the cleavage of C-S bonds have emerged as a powerful synthetic tool. Nickel and palladium catalysts are often employed for this purpose. These reactions typically involve the oxidative addition of the C-S bond to the metal center, followed by transmetalation and reductive elimination.
For Pyridine, 4-(methylthio)-3-nitro-, a hypothetical C-S bond activation and coupling could proceed as follows:
Illustrative C-S Bond Cross-Coupling Reaction
| Reactant 1 | Coupling Partner | Catalyst | Product |
|---|---|---|---|
| Pyridine, 4-(methylthio)-3-nitro- | Grignard Reagent (e.g., ArMgBr) | NiCl₂(dppe) | 4-Aryl-3-nitropyridine |
These transformations would directly replace the methylthio group with another functional group, such as an aryl or alkyl moiety. The feasibility and efficiency of such reactions would depend on the choice of catalyst, ligands, and reaction conditions. The electron-withdrawing nitro group on the pyridine ring could potentially influence the reactivity of the C-S bond, making it more susceptible to oxidative addition.
Further research into the direct C-S bond functionalization of Pyridine, 4-(methylthio)-3-nitro- could provide more efficient and atom-economical routes to novel substituted pyridine derivatives.
Derivatization and Synthetic Utility of Pyridine, 4 Methylthio 3 Nitro As a Building Block
Synthesis of Novel Pyridine (B92270) Derivatives through Functional Group Interconversions
The presence of the methylthio and nitro groups on the pyridine ring allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of pyridine derivatives.
Diversification at the Methylthio Position
The methylthio group at the 4-position of the pyridine ring is a key site for diversification. It can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone, which in turn can act as leaving groups in nucleophilic substitution reactions.
Oxidation to Sulfoxides and Sulfones: The oxidation of methylthio groups to sulfoxides and sulfones is a well-established transformation. quimicaorganica.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. quimicaorganica.org The oxidation state can often be controlled by the stoichiometry of the oxidizing agent. The resulting Pyridine, 4-(methylsulfinyl)-3-nitro- and Pyridine, 4-(methylsulfonyl)-3-nitro- are valuable intermediates. The electron-withdrawing nature of the sulfonyl group, in particular, enhances the electrophilicity of the C4 position, making it susceptible to nucleophilic attack. ontosight.ai
Nucleophilic Substitution: The methylsulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of substituents at the 4-position. For instance, reaction with different nucleophiles such as amines, alkoxides, and thiolates can lead to a diverse array of 4-substituted-3-nitropyridine derivatives. The reactivity of such systems is well-documented for analogous compounds. nih.gov
| Starting Material | Reagent | Product |
| Pyridine, 4-(methylthio)-3-nitro- | m-CPBA (1 eq.) | Pyridine, 4-(methylsulfinyl)-3-nitro- |
| Pyridine, 4-(methylthio)-3-nitro- | m-CPBA (2 eq.) | Pyridine, 4-(methylsulfonyl)-3-nitro- |
| Pyridine, 4-(methylsulfonyl)-3-nitro- | R-NH2 | 4-Amino-3-nitropyridine (B158700) derivative |
| Pyridine, 4-(methylsulfonyl)-3-nitro- | R-OH, base | 4-Alkoxy-3-nitropyridine derivative |
| Pyridine, 4-(methylsulfonyl)-3-nitro- | R-SH, base | 4-Thio-3-nitropyridine derivative |
Chemical Transformations of the Nitro Group to Access Diverse Functionalities
The nitro group at the 3-position is another key functional handle that can be transformed into various other groups, most notably an amino group, which opens up a vast landscape of subsequent chemical modifications.
Reduction to an Amino Group: The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. rsc.org This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H2 with Pd/C, PtO2, or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH). nih.gov The resulting 4-(Methylthio)pyridin-3-amine is a versatile intermediate.
Further Derivatization of the Amino Group: The newly formed amino group can undergo a plethora of reactions. It can be acylated, alkylated, or used in the formation of diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents. For instance, diazotization of aminopyridines followed by treatment with appropriate reagents can lead to the introduction of halogens, hydroxyl groups, and other functionalities. acs.org
| Starting Material | Reagent(s) | Product |
| Pyridine, 4-(methylthio)-3-nitro- | H2, Pd/C | 4-(Methylthio)pyridin-3-amine |
| Pyridine, 4-(methylthio)-3-nitro- | Fe, HCl | 4-(Methylthio)pyridin-3-amine |
| 4-(Methylthio)pyridin-3-amine | Acyl chloride | N-(4-(Methylthio)pyridin-3-yl)amide |
| 4-(Methylthio)pyridin-3-amine | NaNO2, H+ | Pyridine-3-diazonium salt derivative |
Strategies for Introducing Additional Substituents onto the Pyridine Ring
The introduction of further substituents onto the pyridine ring can be achieved through electrophilic aromatic substitution, although the electron-deficient nature of the nitropyridine ring makes such reactions challenging. quimicaorganica.org However, the reactivity can be modulated by the existing substituents.
Following the reduction of the nitro group to an amino group, the pyridine ring becomes significantly more activated towards electrophilic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com In the case of 4-(Methylthio)pyridin-3-amine , this would direct substitution to the 2 and 6 positions. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that could potentially be employed. masterorganicchemistry.com
Applications in Multistep Organic Synthesis and Complex Molecule Assembly
The derivatized forms of Pyridine, 4-(methylthio)-3-nitro- serve as valuable precursors for the construction of more complex molecular scaffolds, including fused heterocyclic systems and natural product analogs.
As a Precursor for Fused Heterocyclic Systems (e.g., Quinolines, Pyridopyrimidines)
The amino derivative, 4-(Methylthio)pyridin-3-amine , is a particularly useful precursor for the synthesis of fused heterocyclic systems. The ortho-relationship of the amino and methylthio groups, or a group introduced at the 2-position, can be exploited in cyclization reactions.
Synthesis of Quinolines: While the direct synthesis of quinolines from this specific precursor is not widely documented, general methods for quinoline (B57606) synthesis often involve the reaction of anilines (or aminopyridines) with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or β-diketones (Combes quinoline synthesis). chempanda.com The amino group of 4-(Methylthio)pyridin-3-amine could potentially participate in such cyclization reactions to form thiomethyl-substituted quinoline analogs.
Synthesis of Pyridopyrimidines: The synthesis of pyridopyrimidines from aminopyridines is a well-established strategy. clockss.orgnih.gov For example, 4-(Methylthio)pyridin-3-amine could be reacted with various 1,3-dielectrophiles to construct the pyrimidine (B1678525) ring. Reactions with β-ketoesters, malonic esters, or α,β-unsaturated carbonyl compounds can lead to the formation of substituted pyridopyrimidines. nih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry. nih.gov
| Precursor | Reaction Type | Fused Heterocycle |
| 4-(Methylthio)pyridin-3-amine | Condensation with β-dicarbonyl compounds | Substituted Pyridopyrimidine |
| 4-(Methylthio)pyridin-3-amine | Reaction with α,β-unsaturated ketones | Substituted Quinoline analog |
Role in the Total Synthesis of Natural Products or Analogs
While specific examples of the use of Pyridine, 4-(methylthio)-3-nitro- in the total synthesis of natural products are not prominently reported in the literature, the functional group handles it possesses make it a potentially valuable building block for the synthesis of complex natural product analogs. Many biologically active natural products contain substituted pyridine or fused pyridine ring systems. nih.govnih.gov The ability to introduce diverse functionality at the 3 and 4-positions, as well as potentially at other positions on the ring, makes this compound a versatile starting material for the synthesis of libraries of compounds for drug discovery and development. nih.gov
High-Throughput Synthesis and Combinatorial Library Generation
The design of efficient synthetic routes that allow for the rapid generation of a multitude of analogs from a common scaffold is a key objective in drug discovery and materials science. "Pyridine, 4-(methylthio)-3-nitro-" is well-suited for such approaches due to its distinct functional handles that can be selectively addressed.
Parallel synthesis enables the simultaneous preparation of a large number of compounds in a spatially separated manner, typically in multi-well plates. This approach is highly efficient for creating focused libraries of related compounds. For a building block like "Pyridine, 4-(methylthio)-3-nitro-", parallel synthesis can be envisioned to explore the chemical space around this core structure.
A plausible strategy for the parallel synthesis of a diverse compound collection would involve the nucleophilic aromatic substitution (SNAr) at the 4-position of a suitable precursor. For instance, starting from 4-chloro-3-nitropyridine (B21940), a library of 4-thioether-3-nitropyridines can be generated by reacting it with a diverse panel of thiols in a parallel format. The methylthio variant, "Pyridine, 4-(methylthio)-3-nitro-", would be one member of such a library.
Further diversification can be achieved by subsequent modifications of the nitro group. For example, the reduction of the nitro group to an amine, followed by acylation or sulfonylation with a variety of acylating/sulfonylating agents, would yield a large library of compounds.
| Reaction Step | Reactants | Conditions | Product Scope |
| Nucleophilic Aromatic Substitution | 4-Chloro-3-nitropyridine, Various Thiols (R-SH) | Base (e.g., K2CO3), Solvent (e.g., DMF), Room Temperature to 80 °C | Diverse 4-(alkyl/arylthio)-3-nitropyridines |
| Nitro Group Reduction | 4-(Methylthio)-3-nitropyridine | Reducing Agent (e.g., Fe/NH4Cl, SnCl2, H2/Pd-C) | 4-(Methylthio)pyridin-3-amine |
| Amine Derivatization | 4-(Methylthio)pyridin-3-amine, Various Acyl/Sulfonyl Chlorides (R-COCl/R-SO2Cl) | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | Library of amides and sulfonamides |
This table presents a hypothetical parallel synthesis workflow for creating a library of compounds based on the "Pyridine, 4-(methylthio)-3-nitro-" scaffold, with conditions extrapolated from known reactions on similar substrates.
Regioselective and Stereoselective Functionalization Strategies
The ability to control the site of chemical modification on a molecule is crucial for the rational design of new chemical entities. The electronic properties of "Pyridine, 4-(methylthio)-3-nitro-" dictate a high degree of regioselectivity in its reactions.
The potent electron-withdrawing nature of the nitro group at the 3-position significantly activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. The methylthio group at the C4 position can act as a leaving group in SNAr reactions, particularly when oxidized to a sulfoxide or sulfone, which are better leaving groups. This allows for the regioselective introduction of a wide range of nucleophiles at the 4-position.
Alternatively, the nitro group itself can be the site of reaction. Its reduction to an amino group, as mentioned previously, provides a key intermediate for further functionalization. The resulting 3-amino-4-(methylthio)pyridine can undergo a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 3-position.
| Position | Reaction Type | Reagents and Conditions | Product | Regioselectivity Rationale |
| C4 | Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., amines, alkoxides), often requiring oxidation of the methylthio group | 4-Substituted-3-nitropyridines | The nitro group activates the C4 position for nucleophilic attack. The methylthio group can be displaced, especially upon oxidation. |
| C3 (via nitro group) | Reduction followed by Derivatization | 1. Fe/NH4Cl, EtOH/H2O, reflux2. Acyl chlorides, sulfonyl chlorides, isocyanates | 3-Amido/Sulfonamido/Ureido-4-(methylthio)pyridines | The nitro group is selectively reduced to an amine, which can then be derivatized. |
| Methylthio Group | Oxidation | m-CPBA, CH2Cl2 | 4-(Methylsulfinyl)-3-nitropyridine or 4-(Methylsulfonyl)-3-nitropyridine | The sulfur atom is susceptible to oxidation. |
This table summarizes the potential regioselective functionalization strategies for "Pyridine, 4-(methylthio)-3-nitro-", with predicted outcomes based on established chemical principles.
Stereoselective functionalization of the parent molecule, "Pyridine, 4-(methylthio)-3-nitro-", is not directly applicable as it is achiral. However, this building block can serve as a scaffold for the introduction of chirality. For instance, if a prochiral group is introduced through derivatization, subsequent reactions could be carried out stereoselectively. An example would be the asymmetric reduction of a ketone functionality appended to the pyridine ring. Furthermore, the use of chiral nucleophiles in SNAr reactions could lead to the formation of diastereomeric products if the resulting molecule contains another stereocenter. The development of stereoselective methods would be a prospective area of research for derivatives of this scaffold.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of "Pyridine, 4-(methylthio)-3-nitro-". Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the proton and carbon framework, as well as the through-bond and through-space atomic correlations, can be established.
High-Field ¹H, ¹³C, and ¹⁵N NMR Chemical Shift and Coupling Constant Analysis
High-field NMR analysis provides detailed information about the electronic environment of each nucleus within the molecule.
¹H NMR: The proton NMR spectrum of "Pyridine, 4-(methylthio)-3-nitro-" is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the methylthio group. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing nitro group and the sulfur substituent. The coupling constants (J) between adjacent protons would reveal their connectivity.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. The carbon attached to the nitro group and the one bonded to the sulfur atom would exhibit characteristic shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. sigmaaldrich.com
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, can directly probe the nitrogen atoms of the pyridine ring and the nitro group, offering valuable data on their electronic states.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |
| H-2 | 8.5 - 9.0 | - | d, J ≈ 5 Hz |
| H-5 | 7.0 - 7.5 | - | dd, J ≈ 5, 1 Hz |
| H-6 | 8.2 - 8.7 | - | d, J ≈ 5 Hz |
| S-CH₃ | 2.5 - 3.0 | 15 - 25 | s |
| C-2 | - | 150 - 155 | - |
| C-3 | - | 145 - 150 | - |
| C-4 | - | 155 - 160 | - |
| C-5 | - | 115 - 120 | - |
| C-6 | - | 148 - 153 | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For "Pyridine, 4-(methylthio)-3-nitro-", COSY would show cross-peaks between adjacent aromatic protons, confirming their positions on the pyridine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal of the methyl protons would correlate with the methyl carbon signal. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This technique is vital for connecting the different fragments of the molecule. For example, it could show a correlation between the methyl protons and the carbon atom at the 4-position of the pyridine ring, confirming the position of the methylthio group. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. While less critical for a planar aromatic system like this, it can confirm through-space proximity between substituents and ring protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise elemental formula of "Pyridine, 4-(methylthio)-3-nitro-", which is C₆H₆N₂O₂S. This technique is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the fragmentation pathways. For "Pyridine, 4-(methylthio)-3-nitro-", characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methyl group (CH₃) from the thioether, and potentially the entire methylthio group (SCH₃). The analysis of these fragmentation patterns provides valuable structural information that corroborates the data obtained from NMR spectroscopy.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M]+ | [M - NO₂]+ | NO₂ |
| [M]+ | [M - CH₃]+ | CH₃ |
| [M]+ | [M - SCH₃]+ | SCH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of "Pyridine, 4-(methylthio)-3-nitro-" would display characteristic absorption bands for the key functional groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands in the regions of approximately 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For "Pyridine, 4-(methylthio)-3-nitro-", the symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations are also typically strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak/Medium |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 (Strong) | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |
| Aliphatic C-H (CH₃) | Stretch | 2850 - 2960 (Medium) | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 (Medium-Strong) | Medium-Strong |
| C-S Stretch | Stretch | 600 - 800 (Weak-Medium) | Medium |
Characteristic Vibrational Frequencies of Nitro, Thioether, and Pyridine Moieties
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For Pyridine, 4-(methylthio)-3-nitro-, the expected vibrational modes are dominated by the contributions from the nitro group, the thioether linkage, and the pyridine ring.
The nitro group (–NO₂) is well-known for its strong, characteristic IR absorptions. Aromatic nitro compounds typically exhibit two distinct stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_). researchgate.netscienceopen.com For Pyridine, 4-(methylthio)-3-nitro-, these are predicted to appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. researchgate.netresearchgate.netnih.gov A scissoring peak around 850 cm⁻¹ is also characteristic of the nitro group. nih.gov
The thioether moiety (–S–CH₃) presents a C–S stretching vibration that is typically weak and can be found in the 700-600 cm⁻¹ region of the IR spectrum. mdpi.com Its identification can sometimes be complicated by coupling with other vibrational modes in this fingerprint region.
The pyridine ring, an aromatic heterocycle, contributes a complex set of vibrations. These include C–H stretching, which occurs around 3030 cm⁻¹, and several C–C and C–N ring stretching absorptions in the 1600-1450 cm⁻¹ range. In Raman spectroscopy, pyridine and its derivatives are known to show particularly intense and characteristic ring breathing modes near 1030 cm⁻¹ and 1000 cm⁻¹.
An interactive table summarizing the expected characteristic vibrational frequencies for Pyridine, 4-(methylthio)-3-nitro- is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity | Reference |
| Aromatic Nitro | Asymmetric N–O Stretch | 1550 - 1475 | Strong | researchgate.netscienceopen.comnih.gov |
| Aromatic Nitro | Symmetric N–O Stretch | 1360 - 1290 | Strong | researchgate.netscienceopen.comresearchgate.net |
| Pyridine Ring | C–H Stretch | ~3030 | Medium-Weak | |
| Pyridine Ring | C–C, C–N Ring Stretch | 1600 - 1450 | Medium-Variable | |
| Pyridine Ring | Ring Breathing Mode (Raman) | ~1030, ~1000 | Strong (Raman) | |
| Thioether | C–S Stretch | 700 - 600 | Weak-Medium | mdpi.com |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular structure, including the spatial relationship between substituents on the pyridine ring.
Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Lengths
To date, a public domain single-crystal X-ray diffraction study for Pyridine, 4-(methylthio)-3-nitro- has not been reported. However, based on crystallographic data from analogous structures, a set of expected bond lengths can be predicted. These theoretical values provide a structural hypothesis for the molecule.
The geometry of the pyridine ring is expected to be largely planar. The C–N bond lengths within the pyridine ring are typically found to be around 135.2 pm, which is slightly shorter than the C–C bonds due to the different electronegativities. The C(aryl)–NO₂ bond length in similar aromatic nitro compounds is approximately 147.5 pm. For the thioether linkage, the C(aryl)–S bond length in methyl phenyl sulfide (B99878) derivatives is generally observed in the range of 175-177 pm.
The precise atomic coordinates, unit cell dimensions, and crystal packing would be contingent on an experimental single-crystal X-ray diffraction analysis. Such an analysis would reveal intermolecular interactions, such as hydrogen bonds or π–π stacking, which govern the solid-state supramolecular architecture.
Below is an interactive table of predicted bond lengths for Pyridine, 4-(methylthio)-3-nitro-, based on data from analogous compounds.
| Bond | Predicted Bond Length (pm) | Basis / Analogous Compound | Reference |
| Pyridine C–N | ~135.2 | Pyridine | |
| Pyridine C–C | ~139 | Pyridine, Benzene (B151609) | |
| C(aryl)–NO₂ | ~147.5 | Nitromethane (B149229), Nitroaromatics | |
| C(aryl)–S | ~176 | Aryl Methyl Thioethers | N/A |
| S–CH₃ | ~181 | Alkyl Thioethers | N/A |
Chromatographic Techniques for Reaction Monitoring and Purification in Research
Chromatographic methods are indispensable in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and isolating target compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Kinetics
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like Pyridine, 4-(methylthio)-3-nitro-. Given the polar nature of the nitro group and the basic pyridine nitrogen, reversed-phase HPLC (RP-HPLC) is the most suitable mode of analysis.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecyl-silica (C18), would be used. The mobile phase would be a polar solvent system, commonly a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of Pyridine, 4-(methylthio)-3-nitro- on the column is inversely proportional to the polarity of the mobile phase; increasing the organic solvent content will decrease the retention time.
For quantitative analysis and monitoring reaction kinetics, the pH of the mobile phase is a critical parameter. Buffering the mobile phase can ensure that the pyridine nitrogen remains in a consistent protonation state (either protonated or as the free base), leading to sharp, reproducible peaks essential for accurate quantification. By taking aliquots from a reaction mixture over time and analyzing them by HPLC, one can precisely track the consumption of reactants and the formation of Pyridine, 4-(methylthio)-3-nitro-, thereby determining the reaction kinetics.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Its application to Pyridine, 4-(methylthio)-3-nitro- is contingent on the compound having sufficient volatility and thermal stability to be vaporized without decomposition in the GC inlet.
If the compound is amenable to GC analysis, it would be separated from other volatile components in the mixture as it passes through the GC column. Upon elution, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern serve as a chemical fingerprint.
The predicted mass spectrum of Pyridine, 4-(methylthio)-3-nitro- would exhibit characteristic fragments. Key fragmentation pathways would likely include the loss of the nitro group (–NO₂, 46 Da), a nitroso group (–NO, 30 Da), or the thiomethyl radical (•SCH₃, 47 Da). The stability of the aromatic ring would likely result in a prominent molecular ion peak or a fragment corresponding to the pyridyl ring system.
An interactive table of potential key fragments in the EI-mass spectrum of Pyridine, 4-(methylthio)-3-nitro- is shown below.
| m/z Value | Possible Fragment Identity | Neutral Loss | Reference |
| 184 | [M]⁺• (Molecular Ion) | - | |
| 169 | [M - CH₃]⁺ | •CH₃ (15 Da) | N/A |
| 154 | [M - NO]⁺• | •NO (30 Da) | |
| 138 | [M - NO₂]⁺ | •NO₂ (46 Da) | |
| 137 | [M - SCH₃]⁺ | •SCH₃ (47 Da) | N/A |
| 78 | [C₅H₄N]⁺ | C₂H₂SNO₂ | N/A |
Theoretical and Computational Chemistry Studies on Pyridine, 4 Methylthio 3 Nitro
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict stable conformations, bond lengths, bond angles, and various electronic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. For "Pyridine, 4-(methylthio)-3-nitro-", DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.
Table 1: Predicted Ground State Properties from DFT Calculations on Analogous Pyridine (B92270) Derivatives
| Property | Predicted Value/Observation | Basis of Prediction |
|---|---|---|
| Molecular Geometry | Largely planar pyridine ring | DFT studies on substituted pyridines researchgate.netresearchgate.net |
| C-NO2 Bond Length | ~1.45 - 1.48 Å | DFT calculations on nitroaromatic compounds |
| C-S Bond Length | ~1.75 - 1.78 Å | Typical C-S single bond lengths |
This table presents predicted values based on computational studies of structurally similar compounds in the absence of direct data for Pyridine, 4-(methylthio)-3-nitro-.
For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are computationally more intensive than DFT but are less reliant on empirical parameterization.
Studies on other nitro-containing compounds have utilized these high-level methods to calculate properties like ionization potential and electron affinity with considerable accuracy. dovepress.com For "Pyridine, 4-(methylthio)-3-nitro-", ab initio calculations would provide a benchmark for the DFT results and offer a more refined picture of the electron correlation effects, which are important in molecules with multiple bonds and lone pairs.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate where a molecule is likely to act as an electron donor or acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For "Pyridine, 4-(methylthio)-3-nitro-", the HOMO is expected to have significant contributions from the electron-rich methylthio group and the pyridine ring's π-system. Conversely, the LUMO is anticipated to be primarily localized on the electron-withdrawing nitro group and the pyridine ring. This distribution would make the methylthio group and specific positions on the ring susceptible to electrophilic attack, while the nitro group and adjacent carbons would be prone to nucleophilic attack.
Computational studies on similar molecules, such as 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, have shown that the HOMO-LUMO gap can be effectively calculated using DFT methods.
Table 2: Predicted Frontier Molecular Orbital Properties for Pyridine, 4-(methylthio)-3-nitro-
| Property | Prediction | Rationale |
|---|---|---|
| HOMO Localization | Primarily on the methylthio group and pyridine ring π-system | Electron-donating nature of the methylthio group |
| LUMO Localization | Primarily on the nitro group and pyridine ring | Electron-withdrawing nature of the nitro group |
This table presents predicted properties based on FMO theory and computational studies of analogous compounds.
Conformational Analysis and Intermolecular Interactions
The flexibility of the substituent groups in "Pyridine, 4-(methylthio)-3-nitro-" gives rise to different possible conformations, which can influence its physical and chemical properties.
The rotation of the methylthio (-SCH3) and nitro (-NO2) groups around their respective bonds to the pyridine ring is subject to rotational barriers. These barriers arise from steric hindrance and electronic interactions with the adjacent groups and the ring itself.
Computational studies on the rotational barriers of methyl groups in other heterocyclic compounds have shown that these barriers can be accurately calculated. researchgate.net For the methylthio group in "Pyridine, 4-(methylthio)-3-nitro-", the barrier to rotation around the C-S bond would be influenced by the adjacent nitro group. Similarly, the rotation of the nitro group around the C-N bond will be affected by the methylthio group.
The most stable conformation will be the one that minimizes these steric and electronic repulsions. It is likely that the methyl group of the methylthio substituent will be oriented away from the nitro group. The nitro group's orientation will be a balance between maximizing π-conjugation with the ring (favoring planarity) and minimizing steric clash with the methylthio group. Theoretical studies on substituted 2-nitropyridine-N-oxides have shown that the nitro group can be twisted out of the plane of the ring. researchgate.net
Table 3: Predicted Conformational Properties of Pyridine, 4-(methylthio)-3-nitro-
| Substituent | Conformational Preference | Predicted Rotational Barrier | Basis of Prediction |
|---|---|---|---|
| Methylthio (-SCH3) | Anti-periplanar to the nitro group | Moderate | Steric hindrance and studies on similar compounds researchgate.net |
This table presents predicted conformational properties based on steric considerations and computational studies of analogous compounds.
Weak Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
A search for computational studies on the weak non-covalent interactions of "Pyridine, 4-(methylthio)-3-nitro-" yielded no specific results. While the analysis of forces such as hydrogen bonds and π-stacking is a common practice in computational chemistry to understand molecular aggregation and crystal packing, no papers have been found that apply these analyses to the title compound.
Elucidation of Reaction Mechanisms via Computational Modeling
No literature is available on the computational modeling of reaction mechanisms involving "Pyridine, 4-(methylthio)-3-nitro-".
Transition State Localization and Activation Energy Calculation for Reaction Pathways
There are no published studies detailing the localization of transition states or the calculation of activation energies for any reaction pathways of "Pyridine, 4-(methylthio)-3-nitro-".
Solvent Effects Modeling in Theoretical Reaction Studies
The influence of solvents on the potential reactions of "Pyridine, 4-(methylthio)-3-nitro-" has not been investigated through computational modeling in any available research.
Prediction of Spectroscopic Parameters from Computational Models
No computational studies have been found that predict the spectroscopic parameters for "Pyridine, 4-(methylthio)-3-nitro-".
Theoretical Prediction of NMR Chemical Shifts and Vibrational Frequencies
There are no available data or publications that present the theoretical prediction of NMR chemical shifts (¹H or ¹³C) or the calculated vibrational frequencies (IR or Raman) for "Pyridine, 4-(methylthio)-3-nitro-".
Advanced Research Applications and Future Directions for Pyridine, 4 Methylthio 3 Nitro
Design and Synthesis of Advanced Organic Intermediates Utilizing its Unique Reactivity Profile
The strategic placement of the nitro and methylthio groups on the pyridine (B92270) ring governs the reactivity of Pyridine, 4-(methylthio)-3-nitro- . The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. This inherent reactivity is central to its use in constructing more complex molecular architectures.
Research into related nitropyridine structures demonstrates their value as precursors for bioactive compounds. For instance, various nitropyridines serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov The nitro group itself is a versatile functional handle, readily converted to an amino group through reduction. This transformation opens pathways to a diverse array of derivatives, such as amides, sulfonamides, and ureas, which are common moieties in drug discovery. An efficient synthesis of a highly selective DNA-dependent protein kinase inhibitor, for example, commenced from the related 2-amino-4-methyl-5-nitropyridine. nih.gov
Furthermore, the methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, altering the electronic properties and providing additional reaction sites. The sulfoxide derivative, for example, can act as a leaving group in nucleophilic aromatic substitution reactions. A similar compound, 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine, has been identified as a useful fragment for covalent ligand discovery by targeting cysteine residues in proteins. sigmaaldrich.com This highlights the potential of the methylthio group in Pyridine, 4-(methylthio)-3-nitro- to be leveraged for creating specialized reagents.
The synthesis of advanced intermediates would likely exploit this dual functionality. A hypothetical synthetic sequence could involve the selective reduction of the nitro group, followed by functionalization of the resulting amine. Subsequently, modification of the methylthio group could be performed to introduce further complexity. The table below outlines potential transformations and the resulting intermediate classes.
| Starting Material | Reagent/Condition | Product Class | Potential Application |
| Pyridine, 4-(methylthio)-3-nitro- | Fe/NH₄Cl or H₂, Pd/C | 4-(Methylthio)pyridin-3-amine | Precursor for amides, ureas, sulfonamides |
| Pyridine, 4-(methylthio)-3-nitro- | m-CPBA | Pyridine, 4-(methylthio-S-oxide)-3-nitro- | Intermediate for nucleophilic substitution |
| 4-(Methylthio)pyridin-3-amine | Acyl Chloride | N-(4-(Methylthio)pyridin-3-yl)amide | Bioactive molecule synthesis |
| 4-(Methylthio)pyridin-3-amine | Trifluoroacetic anhydride (B1165640) (TFAA) | 2-Trifluoromethyl-6-azaindole derivatives | Synthesis of novel heterocyclic scaffolds orgsyn.org |
Exploration of Pyridine, 4-(methylthio)-3-nitro- in Catalyst Development or Ligand Design
The pyridine nitrogen and the sulfur atom of the methylthio group in Pyridine, 4-(methylthio)-3-nitro- and its derivatives offer potential coordination sites for metal ions, making them attractive candidates for ligand synthesis. Following the reduction of the nitro group to an amine, the resulting 4-(methylthio)pyridin-3-amine would possess three potential donor atoms (the pyridine nitrogen, the amino nitrogen, and the thioether sulfur), allowing for the design of pincer-type or other polydentate ligands.
The synthesis of such ligands is a crucial first step in the development of new catalysts. The properties of the resulting metal complexes, and thus their catalytic activity, are highly dependent on the ligand's structure. Organoselenium and organotin compounds with pyrazole (B372694) moieties have been synthesized and studied for their potential in catalysis and materials science, demonstrating the broad interest in ligands containing heterocyclic rings and chalcogens. mdpi.com
A plausible synthetic route to a novel ligand from Pyridine, 4-(methylthio)-3-nitro- is outlined below:
Reduction: The initial step would involve the chemoselective reduction of the nitro group to an amine, yielding 4-(methylthio)pyridin-3-amine.
Functionalization: The newly formed amino group could be further modified, for example, by reacting it with 2-picolinaldehyde to form a Schiff base. This would create a tridentate N,N,S-donor ligand.
Complexation: The resulting ligand could then be reacted with various metal precursors (e.g., palladium(II) acetate, rhodium(III) chloride) to synthesize the target metal-ligand complexes.
The electronic properties of the ligand could be fine-tuned by either oxidizing the sulfur atom or by substituting other positions on the pyridine ring, thereby influencing the performance of the final catalyst.
Integration of Pyridine, 4-(methylthio)-3-nitro- into Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. sigmaaldrich.combldpharm.com The synthesis and manipulation of nitropyridines, which can involve highly exothermic and potentially hazardous reactions, are particularly well-suited for flow chemistry platforms. guidechem.com
The nitration of pyridine derivatives, a key step that could be involved in the synthesis of Pyridine, 4-(methylthio)-3-nitro- , often requires harsh conditions (e.g., fuming nitric acid and sulfuric acid) and can generate unstable intermediates. orgsyn.org Performing such reactions in a continuous flow reactor minimizes the volume of hazardous material at any given time, significantly improving the safety profile. guidechem.com A two-step continuous flow synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully demonstrated, achieving high yield and selectivity while ensuring operational safety. guidechem.com
Furthermore, the reduction of nitroarenes, another critical transformation for this compound, can be safely and efficiently conducted in flow. google.com The use of reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] for chemoselective nitro reduction presents thermal stability challenges in batch synthesis, which can be overcome using a continuous flow setup. google.com
The integration of Pyridine, 4-(methylthio)-3-nitro- into automated synthesis platforms would enable the rapid generation of a library of derivatives for screening purposes. A flow chemistry system could be programmed to perform a sequence of reactions, such as nitro reduction followed by acylation with a variety of acyl chlorides, to quickly produce a range of amide compounds with minimal manual intervention.
Unexplored Reactivity Patterns and Selectivity Challenges in Complex Chemical Environments
While the primary reactive sites of Pyridine, 4-(methylthio)-3-nitro- are predictable based on its functional groups, its behavior in complex chemical environments presents several unexplored questions and selectivity challenges.
Chemoselectivity: In the presence of multiple reducible functional groups within a larger molecule, achieving the selective reduction of the nitro group on the pyridine ring without affecting other sensitive moieties is a significant challenge. While selective reagents exist, their efficacy with this specific substrate would need to be empirically determined.
Regioselectivity: Reactions involving the pyridine ring, such as further electrophilic or nucleophilic substitutions, could lead to mixtures of isomers. The directing effects of the existing nitro and methylthio groups might not be sufficient to ensure a single product, necessitating careful optimization of reaction conditions.
Competitive Coordination: When used as a ligand, the three potential donor sites in the reduced form (pyridine-N, amino-N, thioether-S) could lead to different coordination modes or the formation of polymeric species, depending on the metal center and reaction conditions. Controlling the coordination to achieve a specific desired catalyst structure would be a key challenge.
Ortho-Lithiation: The potential for directed ortho-metalation at the C-2 or C-5 positions of the pyridine ring, guided by the existing substituents, represents an unexplored avenue for functionalization. However, achieving selectivity between these two positions would be a considerable synthetic hurdle.
Computational Screening and Rational Design of Novel Derivatives with Tailored Synthetic Utility
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding the rational design of new synthetic targets. researchgate.net Methods like Density Functional Theory (DFT) can be employed to study the electronic structure, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO/LUMO) of Pyridine, 4-(methylthio)-3-nitro- and its derivatives. researchgate.net
Reactivity Prediction: DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack, helping to anticipate reactivity patterns and potential side reactions. For instance, calculating the MESP can visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating where different types of reagents will preferentially react. researchgate.net
Spectroscopic Characterization: Theoretical calculations can predict vibrational (IR, Raman) and NMR spectra. researchgate.net Comparing these predicted spectra with experimental data is a crucial method for confirming the structure of newly synthesized derivatives.
Ligand Design: Computational docking studies can be used to model the interaction of potential ligands derived from Pyridine, 4-(methylthio)-3-nitro- with target metal centers. researchgate.netdntb.gov.ua This allows for the in silico screening of numerous potential ligand structures to identify those most likely to form stable and catalytically active complexes, thereby prioritizing synthetic efforts.
Pharmacokinetic Prediction (ADMET): If the goal is to synthesize bioactive molecules, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. researchgate.net This early-stage screening helps to eliminate compounds with unfavorable pharmacokinetic profiles, saving significant time and resources.
By applying these computational methods, researchers can move beyond trial-and-error synthesis and towards a more rational, targeted approach for developing novel derivatives of Pyridine, 4-(methylthio)-3-nitro- with specific, tailored properties for advanced applications.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm nitro group via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
How can computational modeling resolve contradictions in experimental nitration outcomes?
Advanced Research Focus
Conflicting data on regioselectivity may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control).
- Methodology :
- Case Study : For 4-(methylthio)pyridine, computational models predicted predominant nitration at position 3, consistent with experimental data .
What safety protocols are critical when handling 4-(methylthio)-3-nitropyridine?
Q. Basic Research Focus
- Hazards : Combustible (flash point ~81°C), irritant (skin/eyes), and potential toxicity via inhalation .
- Mitigation :
- Use fume hoods, flame-resistant PPE, and grounding for electrostatic discharge.
- Store in airtight containers away from oxidizers .
How does the methylthio group enhance the compound’s utility in medicinal chemistry?
Advanced Research Focus
The -SMe group improves bioavailability by modulating lipophilicity (logP) and enabling hydrogen bonding.
- Methodology :
- Case Study : Pyridine-thioether scaffolds show promise in targeting cysteine proteases .
What challenges arise in purifying 4-(methylthio)-3-nitropyridine?
Q. Basic Research Focus
- Solubility : Limited in polar solvents (e.g., water) but soluble in DCM or THF.
- Purification :
How can mechanistic studies clarify sulfidation reaction pathways?
Advanced Research Focus
Introducing -SMe to pyridine may involve nucleophilic aromatic substitution (SNAr) or radical pathways.
- Methodology :
What strategies resolve discrepancies in synthetic yield optimization?
Advanced Research Focus
Low yields may stem from side reactions (e.g., oxidation of -SMe to sulfoxide).
- Methodology :
How stable is 4-(methylthio)-3-nitropyridine under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
